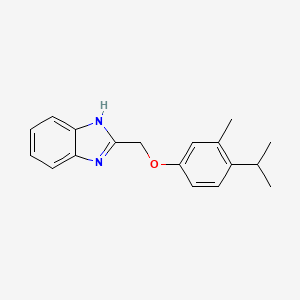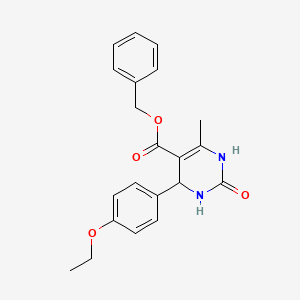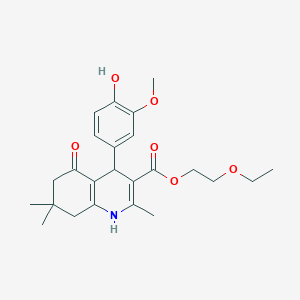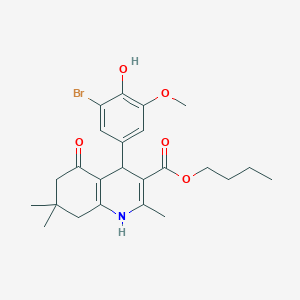![molecular formula C24H16ClN3O4 B11701241 3-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B11701241.png)
3-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide is a complex organic compound with a unique structure that includes a chlorinated hydroxy-nitrophenyl group, a naphthalenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide typically involves a multi-step process. The initial step often includes the preparation of the 5-chloro-2-hydroxy-3-nitrophenyl precursor, which is then reacted with a suitable aldehyde to form the corresponding Schiff base. This Schiff base is subsequently coupled with naphthalen-1-ylamine under specific reaction conditions to yield the final product. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield corresponding quinones, reduction may produce amines, and substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
3-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
2-Fluorodeschloroketamine: An analogue of ketamine with a fluorine atom replacing the chlorine group.
Ethosuximide: A compound with a similar benzamide structure but different substituents.
Uniqueness
3-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide is unique due to its combination of a chlorinated hydroxy-nitrophenyl group, a naphthalenyl group, and a benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H16ClN3O4 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
3-[(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C24H16ClN3O4/c25-18-11-17(23(29)22(13-18)28(31)32)14-26-19-8-3-7-16(12-19)24(30)27-21-10-4-6-15-5-1-2-9-20(15)21/h1-14,29H,(H,27,30) |
InChI Key |
GIFCMAYSALUGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-4-hydroxy-2-oxo-N-[2-(piperidin-1-yl)ethyl]-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11701166.png)

![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701178.png)
![3-Methyl-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11701184.png)

![3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B11701190.png)
![Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11701191.png)

![2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701197.png)
![Ethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11701199.png)
![(2Z)-5-methyl-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11701203.png)
![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701212.png)
![1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11701219.png)
